molecular formula C10H8N4S B13743151 1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine CAS No. 19918-30-0

1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine

Cat. No.: B13743151
CAS No.: 19918-30-0
M. Wt: 216.26 g/mol
InChI Key: YUCHNBBARLXPCI-UHFFFAOYSA-N
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Description

1-(Thiazol-2-yl)-1H-benzo[d]imidazol-2-amine is a synthetic hybrid heterocyclic compound designed for research applications in medicinal chemistry and drug discovery. This molecule integrates two privileged pharmacophores—benzimidazole and thiazole—which are frequently explored for their diverse biological activities. The benzimidazole moiety is a well-known scaffold in bioactive compounds, present in various clinical agents with antiparasitic, antiviral, and anticancer properties . The thiazole ring is another significant heterocycle; its derivatives have demonstrated substantial cytotoxicity against a range of human cancer cell lines and are essential components in several approved anticancer drugs . Research on molecular hybrids combining these structures has gained attention for their potential to yield enhanced pharmacological activity and overcome drug resistance . Compounds featuring this core structure are frequently investigated as potent and selective enzyme inhibitors. For instance, related heterocyclic compounds based on the benzimidazole and thiazole scaffolds have been identified as highly specific inhibitors of kinases such as CK1δ, with demonstrated ability to inhibit tumor cell proliferation in a dose-dependent manner . This product is intended for research purposes as a building block or intermediate in the synthesis of novel molecules for biological evaluation. It is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

19918-30-0

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

IUPAC Name

1-(1,3-thiazol-2-yl)benzimidazol-2-amine

InChI

InChI=1S/C10H8N4S/c11-9-13-7-3-1-2-4-8(7)14(9)10-12-5-6-15-10/h1-6H,(H2,11,13)

InChI Key

YUCHNBBARLXPCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C3=NC=CS3)N

Origin of Product

United States

Preparation Methods

Two-Step Nucleophilic Substitution Approach via 2-Bromoacetamides

Overview:
This classical method involves first preparing 2-bromo-N-phenylacetamides by reaction of primary or secondary amines with bromoacetyl chloride, followed by nucleophilic substitution with 2-(4-thiazolyl)benzimidazole.

Detailed Procedure:

  • Step 1: Primary or secondary amines react with bromoacetyl chloride in the presence of catalytic 4-dimethylaminopyridine (DMAP) to form 2-bromo-N-phenylacetamides with yields ranging from 50% to 85%.
  • Step 2: The 2-bromo-N-phenylacetamides undergo aliphatic nucleophilic substitution (SN2) with 2-(4-thiazolyl)benzimidazole using potassium carbonate (K2CO_3) as the base and dimethylformamide (DMF) as solvent at room temperature (25 °C) for 8 hours. This step yields the target thiazolyl-1H-benzo[d]imidazoles in 15% to 88% yield.
  • Purification: The products are isolated by precipitation in water and purified by flash chromatography using chloroform:methanol (40:1) as eluent.

Reaction Scheme Summary:

  • Amine + Bromoacetyl chloride → 2-bromo-N-phenylacetamide
  • 2-bromo-N-phenylacetamide + 2-(4-thiazolyl)benzimidazole → 1-(Thiazol-2-yl)-1H-benzo[d]imidazol-2-amine derivative

Reference:
This method was elaborated in a study focusing on synthesizing thiazolyl-1H-benzo[d]imidazole derivatives as inhibitors of Mycobacterium tuberculosis IMPDH enzyme, highlighting the importance of aromaticity and planarity in activity (yields and conditions detailed in).

Cyclocondensation of 2-Acetylbenzimidazole with Thiourea

Overview:
This method synthesizes this compound by cyclocondensation of 2-acetylbenzimidazole with thiourea under reflux conditions in the presence of iodine and isopropanol.

Detailed Procedure:

  • Starting Material Preparation: 2-acetylbenzimidazole is prepared by oxidation of 2-(α-hydroxy)ethyl benzimidazole using potassium dichromate and sulfuric acid.
  • Cyclocondensation: The 2-acetylbenzimidazole reacts with thiourea under reflux with iodine catalyst in isopropanol, leading to the formation of 4-(1H-benz[d]imidazol-2-yl)-1,3-thiazol-2-amine.
  • Isolation: The product precipitates upon cooling and is purified by recrystallization from ethanol.

Reference:
This synthetic strategy was reported with detailed spectral data and yields, emphasizing the facile synthesis of the thiazole ring fused to benzimidazole via thiourea condensation ().

Direct Condensation of 2-(Bromomethyl)-1H-benzimidazole with Thiourea Followed by Cyclization

Overview:
This approach involves the preparation of 2-(bromomethyl)-1H-benzimidazole, which is then reacted with thiourea under acidic conditions to form a thiourea intermediate. Subsequent cyclization with α-halocarbonyl compounds yields the thiazole ring.

Detailed Procedure:

  • Step 1: 2-(Bromomethyl)-1H-benzimidazole is synthesized by reacting o-phenylenediamine with bromoacetic acid in hydrochloric acid medium.
  • Step 2: This bromomethyl derivative reacts with thiourea in acidic medium (e.g., trifluoroacetic acid or DMF) to form 1-((1H-benzimidazol-2-yl)methyl)thiourea.
  • Step 3: The thiourea intermediate undergoes cyclization with α-halocarbonyl compounds such as chloroacetyl chloride or phenacyl chloride, producing 2-(((1H-benzimidazol-2-yl)methyl)amino)thiazol-4(5H)-one or related thiazole derivatives.
  • Further Functionalization: These aminothiazolyl derivatives can be used for coupling reactions to introduce arylazo groups or other substituents.

Reference:
This multi-step synthesis and mechanistic insights were detailed in a study focusing on the reactivity of thioureido moieties and the construction of thiazole rings fused to benzimidazole cores ().

Coupling of Isothiocyanate Derivatives with Benzene-1,2-diamines Followed by Intramolecular Cyclization

Overview:
A more recent synthetic strategy involves coupling isothiocyanate derivatives with benzene-1,2-diamines, followed by intramolecular cyclization mediated by carbodiimide reagents to form benzimidazole-thiazole compounds.

Detailed Procedure:

  • Step 1: Epoxides are converted to azides and subsequently to amines, which are transformed into isothiocyanate derivatives via reaction with di(1H-imidazol-1-yl)methanethione.
  • Step 2: Benzene-1,2-diamines are prepared by substitution of 1-fluoro-2-nitrobenzene derivatives with primary amines, followed by nitro group reduction.
  • Step 3: The isothiocyanates and benzene-1,2-diamines are coupled in the presence of N,N′-diisopropylcarbodiimide (DIC), inducing intramolecular cyclization to form the benzimidazole-thiazole framework.
  • Step 4: Removal of silyl protecting groups yields the final this compound derivatives.

Advantages:
This method offers better yields and scalability compared to earlier methods and allows structural diversity through variation of substituents on both coupling partners.

Reference:
This approach was reported in a recent medicinal chemistry study aiming to optimize antibacterial activity and synthetic efficiency ().

Amide Coupling Using HBTU and DMAP

Overview:
An alternative method involves amide bond formation between benzimidazol-2-amine derivatives and thiazole carboxylic acid derivatives using coupling reagents such as HBTU and catalytic DMAP in dimethylformamide.

Detailed Procedure:

  • Benzimidazol-2-amine and thiazole-4-carboxylic acid derivatives are dissolved in DMF.
  • HBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and DMAP are added as coupling agents.
  • The reaction mixture is stirred at elevated temperature (60–85 °C) for 16 hours.
  • The product is isolated by precipitation, filtration, and purified by preparative HPLC or recrystallization.

Yields:
Yields vary widely depending on substrates, from low (3%) to moderate (up to 64%) depending on conditions and substituents.

Reference:
This method was used for synthesizing benzimidazole-thiazole amides as kinase inhibitors, demonstrating the versatility of amide coupling in modifying the benzimidazole-thiazole scaffold ().

Comparative Summary Table of Preparation Methods

Method Number Key Steps Reaction Conditions Yield Range (%) Advantages Reference
1 Amine + Bromoacetyl chloride → 2-bromoacetamide; then S_N2 with 2-(4-thiazolyl)benzimidazole DMAP catalyst; K2CO3 base; DMF solvent; 25 °C, 8 h 15–88 Straightforward; moderate to high yields
2 Cyclocondensation of 2-acetylbenzimidazole with thiourea Reflux with iodine catalyst in isopropanol Not specified (~good) Simple; direct thiazole ring formation
3 2-(Bromomethyl)-1H-benzimidazole + thiourea → intermediate; cyclization with α-halocarbonyl Acidic medium; reflux; multiple steps Not specified Versatile intermediate formation; allows further modifications
4 Coupling isothiocyanates with benzene-1,2-diamines + DIC cyclization Room temperature; multi-step synthesis Improved yields Scalable; structurally diverse; efficient cyclization
5 Amide coupling of benzimidazol-2-amine and thiazole carboxylic acids using HBTU/DMAP DMF solvent; 60–85 °C; 16 h 3–64 Functional group tolerance; useful for derivatives

Research Discoveries and Notes on Preparation

  • The nucleophilic substitution approach (Method 1) is widely used due to its simplicity and ability to introduce various substituents on the amine, allowing structure-activity relationship (SAR) exploration. However, yields can vary significantly depending on the amine and reaction conditions.
  • Cyclocondensation with thiourea (Method 2) provides a direct route to the thiazole ring but may require careful control of oxidation and reflux conditions to optimize yield and purity.
  • The thiourea intermediate route (Method 3) is valuable for generating reactive intermediates amenable to further functionalization, enabling the synthesis of diverse analogs.
  • The coupling of isothiocyanates with diamines (Method 4) represents a more modern approach that improves scalability and yield, critical for medicinal chemistry applications.
  • Amide coupling (Method 5) is useful for creating benzimidazole-thiazole conjugates with additional functional groups, though yields can be modest and purification challenging.

Chemical Reactions Analysis

1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes and proteins involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways .

Comparison with Similar Compounds

Structural and Functional Differences

  • Direct vs. Methylene-Linked Thiazole: The target compound’s thiazole is directly attached to benzimidazole’s N1, whereas analogs like compound 2 () use a methylene bridge.
  • Chlorinated vs. Heterocyclic Substituents : Chlorobenzyl derivatives (e.g., compound 11 ) prioritize lipophilicity, while pyridine or thiophene substituents introduce polar or aromatic interactions .
  • Aryldiazenyl Modifications : Derivatives like 3a–c () incorporate diazenyl groups, which may enhance redox activity or target-specific interactions .

Q & A

Basic: What are the common synthetic routes for 1-(Thiazol-2-yl)-1H-benzo[d]imidazol-2-amine, and how can reaction conditions be optimized?

Methodological Answer:
A standard approach involves condensation reactions between o-phenylenediamine derivatives and thiazole-containing carboxylic acids or their analogues. For example, benzimidazole cores are often synthesized via cyclization under acidic or catalytic conditions . Optimization includes:

  • Catalyst selection : CBr₄ has been shown to enhance yields (e.g., 78% in one-pot reactions with acetonitrile at 80°C) by facilitating imidazole ring formation .
  • Solvent and temperature : Ethanol or acetonitrile at reflux (80–100°C) is typical, with cooling to room temperature for crystallization .
  • Additive screening : Testing bases like KOH or NaHCO₃ can improve reaction efficiency .

Basic: How is the structural identity of this compound confirmed experimentally?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy :
    • ¹H NMR : Look for NH peaks near δ 12.6 ppm (benzimidazole NH) and δ 7–8 ppm (aromatic protons). Thiazole protons appear as distinct singlets or doublets .
    • ¹³C NMR : Signals for benzimidazole carbons (δ 140–160 ppm) and thiazole carbons (δ 120–130 ppm) confirm connectivity .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match theoretical molecular weights, with fragmentation patterns verifying substituents .
  • IR spectroscopy : NH stretches (~3330 cm⁻¹) and C=N/C=C vibrations (1600–1500 cm⁻¹) validate the heterocyclic backbone .

Advanced: How do unexpected reaction pathways occur during the synthesis of benzimidazole-thiazole hybrids, and how can they be mitigated?

Methodological Answer:
Unexpected pathways, such as N-demethylation or self-catalyzed N-diarylation, may arise due to:

  • Kinetic vs. thermodynamic control : Intermediate stability (e.g., 1-(4-fluorobenzyl)-2-chloro-benzimidazole) can favor side reactions over desired products .
  • Catalyst interference : Excess CuI in coupling reactions may promote undesired three-component reactions .
    Mitigation strategies :
  • Reaction monitoring : Use TLC or HPLC to track intermediates and adjust stoichiometry in real time .
  • Temperature modulation : Lower temperatures (e.g., 0–25°C) can suppress side-product formation .

Advanced: What methodological approaches are used to evaluate the antiplasmodial activity of this compound derivatives?

Methodological Answer:

  • In vitro assays :
    • Hemozoin inhibition : Measure β-hematin formation inhibition using spectrophotometry (e.g., IC₅₀ values) .
    • Plasmodium growth assays : Test compound efficacy against chloroquine-resistant strains (e.g., Pf3D7) via SYBR Green fluorescence .
  • Target validation : Computational docking (e.g., AutoDock Vina) identifies binding to heme detoxification proteins .
  • SAR refinement : Modify substituents (e.g., fluorobenzyl or piperidine groups) to enhance potency and selectivity .

Advanced: What computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Functional selection : B3LYP with 6-31G(d,p) basis sets accurately predicts thermochemical properties (e.g., atomization energies within 2.4 kcal/mol error) .
    • Electron density analysis : Use the Colle-Salvetti correlation-energy formula to model charge distribution and reactivity .
  • Solvent effects : Include polarizable continuum models (PCM) for aqueous or acetonitrile environments .
  • Frontier orbitals : HOMO-LUMO gaps predict redox behavior and nucleophilic/electrophilic sites .

Advanced: How can structure-activity relationship (SAR) studies be designed for benzimidazole-thiazole hybrids?

Methodological Answer:

  • Synthetic diversification :
    • Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to thiazole rings to enhance metabolic stability .
    • Side-chain variations : Test alkyl/aryl substituents (e.g., piperidin-4-yl or phenethyl) for improved target binding .
  • Biological testing :
    • Dose-response assays : Determine IC₅₀ values across multiple cell lines to assess selectivity .
    • Toxicity profiling : Use hepatic (HepG2) and renal (HEK293) cell lines to evaluate off-target effects .
  • Data analysis : Multivariate regression correlates substituent properties (e.g., logP, polar surface area) with activity .

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